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Compound of Interest

Compound Name: 4-Bromothioanisole

Cat. No.: B094970

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Bromothioanisole (CAS No. 104-95-0), a key intermediate in pharmaceutical and
agrochemical synthesis. This document details its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data
acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Bromothioanisole,
presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 13C NMR data for 4-Bromothioanisole are presented below.

Table 1: *H NMR Spectroscopic Data of 4-Bromothioanisole
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Ar-H (ortho to
7.39 Doublet 8.4 2H

SMe)
7.12 Doublet 8.4 2H Ar-H (ortho to Br)
2.46 Singlet - 3H -SCHs

Solvent: CDClIs, Instrument Frequency: 400 MHz[1]

Table 2: 3C NMR Spectroscopic Data of 4-Bromothioanisole

Chemical Shift (8) ppm Assighment

137.7 Ar-C (C-S)

131.8 Ar-C (CH, ortho to Br)
128.2 Ar-C (CH, ortho to SMe)
118.6 Ar-C (C-Br)

16.0 -SCHs

Solvent: CDCls, Instrument Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

The characteristic IR absorption bands for 4-Bromothioanisole are summarized below.

Table 3: Key IR Absorption Bands for 4-Bromothioanisole
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Wavenumber (cm~?) Intensity Assignment
~3000-3100 Medium Aromatic C-H stretch
~2920 Medium Aliphatic C-H stretch (-CHs)
Aromatic C=C skeletal
~1580, 1480 Strong ] )
vibrations
~1090 Strong C-S stretch
para-disubstituted C-H out-of-
~810 Strong
plane bend
~500-600 Medium-Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The key mass spectral data for 4-Bromothioanisole are presented below.

Table 4. Mass Spectrometry Data for 4-Bromothioanisole

m/z Relative Intensity Assignment

[M+2]*e (presence of 81Br

204 High ]

isotope)

) [M]*e (presence of 7°Br

202 High ]

isotope)
189/187 Medium [M - CH3]*
108 Medium [M - Br - CHs]* or [CeHaS]"e
77 Low [CeHs]*

lonization Mode: Electron lonization (EI)[2]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

'H and **C NMR Spectroscopy

A sample of 4-Bromothioanisole (10-20 mg for *H, 50-100 mg for 13C) is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as
an internal standard.[3][4] The solution is transferred to a 5 mm NMR tube. Spectra are
acquired on a 400 MHz NMR spectrometer.[5] For 33C NMR, proton decoupling is employed to
simplify the spectrum and enhance the signal-to-noise ratio.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like 4-Bromothioanisole, the KBr pellet method is commonly used.[6] A
small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.[6] The pellet is placed in the
sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a thin
solid film can be prepared by dissolving a small amount of the solid in a volatile solvent (e.g.,
methylene chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and
allowing the solvent to evaporate.[1][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 4-Bromothioanisole is prepared in a volatile organic solvent such as
dichloromethane or ethyl acetate.[8] The sample is injected into a gas chromatograph equipped
with a capillary column (e.g., a 5% phenyl polymethylsiloxane column).[9] The GC oven
temperature is programmed to ensure separation of the analyte from any impurities. The eluent
from the GC column is introduced into a mass spectrometer, typically operated in electron
ionization (ElI) mode at 70 eV.[9][10] The mass spectrum is recorded across a suitable mass
range (e.g., m/z 40-600).[9]

Visualization of Synthetic Utility

4-Bromothioanisole is a versatile building block in organic synthesis, particularly in the
construction of more complex molecules for pharmaceutical and agrochemical applications.[11]
[12] Its utility stems from the presence of two reactive sites: the bromo-substituent, which can
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participate in various cross-coupling reactions, and the methylthio group, which can be further
functionalized. A common application is its use in Heck olefination reactions to form stilbenes.
[12]
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Caption: Synthetic pathway illustrating the use of 4-Bromothioanisole in Heck olefination.

The diagram above illustrates a typical synthetic application of 4-Bromothioanisole in a Heck
olefination reaction with styrene to produce a stilbene derivative. Stilbenes are important
precursors for various pharmaceuticals and agrochemicals.
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Caption: General workflow for spectroscopic analysis of 4-Bromothioanisole.

This workflow diagram outlines the general steps involved in the spectroscopic characterization
of 4-Bromothioanisole, from sample preparation to data acquisition and analysis, culminating

in structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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